REACTION_CXSMILES
|
C([Si](C1C=CC=CC=1)(C1C=CC=CC=1)[O:6][CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([S:16]C(=O)N(C)C)=[C:11]([Cl:22])[CH:10]=1)(C)(C)C.[OH-].[K+].Cl>C(O)C>[Cl:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][OH:6])[CH:10]=[C:11]([Cl:22])[C:12]=1[SH:16] |f:1.2|
|
Name
|
dimethyl-thiocarbamic acid S-{4-[2-(tert-butyl-diphenyl-silanyloxy)-ethyl]-2,6-dichloro-phenyl}ester
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OCCC1=CC(=C(C(=C1)Cl)SC(N(C)C)=O)Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At this time, the reaction was poured onto water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride (3×100 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with water (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution (1×100 mL), dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1S)Cl)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 639 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |